[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol
Description
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol is a heterocyclic compound featuring a 1,3-oxazole core substituted with a hydroxymethyl group at position 4 and a 4-(azidomethyl)phenyl group at position 3. The azidomethyl (-CH₂N₃) moiety introduces unique reactivity, making it a candidate for "click chemistry" applications (e.g., Cu-catalyzed azide-alkyne cycloaddition).
Properties
IUPAC Name |
[5-[4-(azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-15-14-5-8-1-3-9(4-2-8)11-10(6-16)13-7-17-11/h1-4,7,16H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKECDYXGGAAZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C2=C(N=CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol typically involves the following steps:
Formation of the Azidomethyl Group: This can be achieved by reacting a suitable precursor, such as a halomethylbenzene, with sodium azide under appropriate conditions.
Construction of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving suitable starting materials like amino alcohols and carboxylic acids.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of azide and oxazole-containing molecules on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound may have potential applications as a drug candidate or a pharmacological tool. Its unique structure could be exploited to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol would depend on its specific application. Generally, the azide group can participate in click chemistry reactions, forming stable triazole rings. The oxazole ring can interact with various biological targets, potentially affecting enzyme activity or receptor binding. The methanol group can undergo metabolic transformations, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analog: (5-Phenyl-1,3-oxazol-4-yl)methanol
- Structure : Lacks the azidomethyl group; instead, a simple phenyl group is attached at position 5 of the oxazole .
- Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.19 g/mol.
- Key Properties :
- Commercial availability (Thermo Scientific™) highlights its utility as a building block in organic synthesis.
- The absence of the azidomethyl group limits its use in bioorthogonal reactions compared to the target compound.
- Applications : Serves as a precursor for antimicrobial oxazole derivatives (e.g., compounds in ) .
Functional Analog: 1-(Azidomethyl)-4-(4-(t-butyl)phenyl)naphthalene
- Structure : Naphthalene core with azidomethyl and tert-butylphenyl substituents .
- Synthesis : Derived from NaBH₄ reduction of aldehyde precursors, followed by azide substitution.
- Key Properties :
- Azidomethyl group enables click chemistry applications, similar to the target compound.
- Bulkier tert-butyl group may reduce solubility compared to the phenyl-oxazole system.
- Applications : Intermediate for synthesizing amines (e.g., via Staudinger reaction) .
Heterocyclic Analog: {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol
Bioactive Analog: 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- Structure : Oxazolone core with methoxyaniline and phenyl substituents .
- Key Properties :
- Applications : Medicinally relevant bioactivities (e.g., antimicrobial, anti-inflammatory) due to oxazolone pharmacophore .
Data Table: Comparative Analysis of Key Compounds
*Theoretical calculation based on structural formula.
Key Research Findings
- Reactivity: The azidomethyl group in the target compound enables unique reactivity (e.g., cycloadditions) compared to non-azide analogs like (5-phenyl-1,3-oxazol-4-yl)methanol .
- Electronic Properties : Oxadiazole analogs exhibit superior electron-transport capabilities, while oxazole derivatives are more suited for biological applications .
Biological Activity
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol is a compound characterized by its unique structure, featuring an azidomethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a methanol group. This compound has garnered interest in biological research due to its potential applications in medicinal chemistry and as a tool for probing biological systems.
The synthesis of this compound typically involves several key steps:
- Formation of the Azidomethyl Group : This is achieved by reacting a halomethylbenzene with sodium azide.
- Construction of the Oxazole Ring : Cyclization reactions involving amino alcohols and carboxylic acids are used.
- Attachment of the Methanol Group : This step finalizes the structure of the compound.
The compound is notable for its ability to undergo various chemical transformations, including oxidation and reduction reactions, which can modify its biological activity .
The biological activity of this compound is largely attributed to its structural components:
- Azide Group : This group can participate in click chemistry, forming stable triazole rings that may interact with biological targets.
- Oxazole Ring : Known for its ability to modulate enzyme activity and receptor binding, the oxazole moiety may influence various biochemical pathways.
- Methanol Group : This can undergo metabolic transformations that affect the compound's pharmacokinetics and overall activity .
Research Findings
Recent studies have explored the biological implications of compounds similar to this compound. For instance:
- Compounds containing oxazole rings have shown significant antimicrobial activity against various pathogens.
- The azide functionality has been utilized in drug development, particularly in creating targeted therapies through bioorthogonal chemistry .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Activity : A derivative of oxazole was demonstrated to exhibit antimicrobial properties against resistant strains of bacteria. The study indicated that modifications in the azide and oxazole structures could enhance efficacy .
- Cancer Research : Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with cell signaling pathways critical for tumor growth .
- Drug Development : The unique properties of azides in click chemistry have led to their application in synthesizing new drug candidates that target specific diseases .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [4-(Azidomethyl)phenyl]-1,3-oxazole | Lacks methanol group | Moderate antimicrobial activity |
| [5-(Azidomethyl)phenyl]-1,3-oxazole | Similar structure without methanol | Significant anticancer properties |
| [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]ethanol | Contains ethanol instead of methanol | Enhanced solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
